molecular formula C14H13N5O B15344498 N-(9-Benzyl-9H-purin-6-yl)ethanimidic acid CAS No. 27345-54-6

N-(9-Benzyl-9H-purin-6-yl)ethanimidic acid

Cat. No.: B15344498
CAS No.: 27345-54-6
M. Wt: 267.29 g/mol
InChI Key: KTGCXVJIHIVAJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACETAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]-: is a complex organic compound with a molecular formula of C16H15N5O This compound is known for its unique structure, which includes a purine base attached to an acetamide group via a phenylmethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- typically involves multi-step organic reactions. One common method includes the reaction of a purine derivative with a benzyl halide to form the phenylmethyl-purine intermediate. This intermediate is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: ACETAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, ACETAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- is used as a building block for synthesizing more complex molecules.

Biology: In biological research, this compound is studied for its interactions with enzymes and nucleic acids. It serves as a model compound for understanding the binding mechanisms of purine-based molecules with biological targets .

Medicine: In medicine, ACETAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of diseases related to purine metabolism .

Industry: Industrially, this compound finds applications in the production of pharmaceuticals and agrochemicals. Its derivatives are used in the formulation of various products, enhancing their efficacy and stability .

Mechanism of Action

The mechanism of action of ACETAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- involves its interaction with specific molecular targets, such as enzymes and receptors. The purine base in the compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: ACETAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- is unique due to its combination of a purine base with an acetamide group via a phenylmethyl linkage. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

27345-54-6

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

N-(9-benzylpurin-6-yl)acetamide

InChI

InChI=1S/C14H13N5O/c1-10(20)18-13-12-14(16-8-15-13)19(9-17-12)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3,(H,15,16,18,20)

InChI Key

KTGCXVJIHIVAJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.